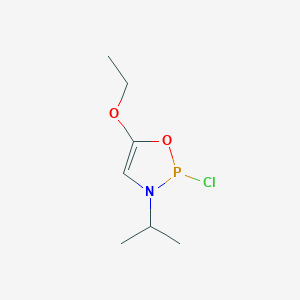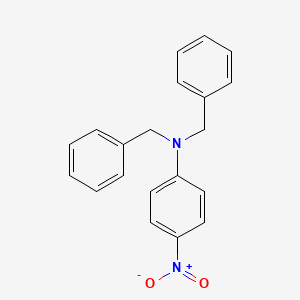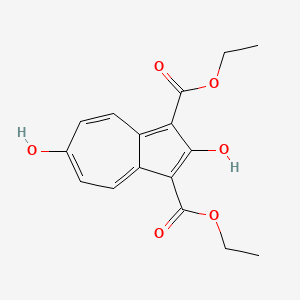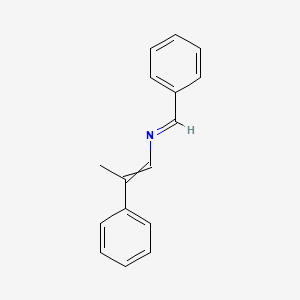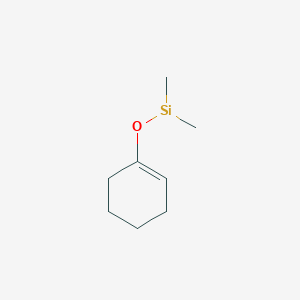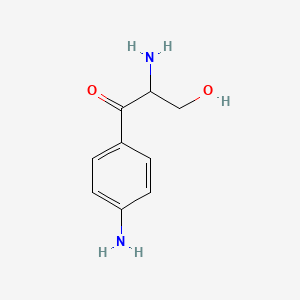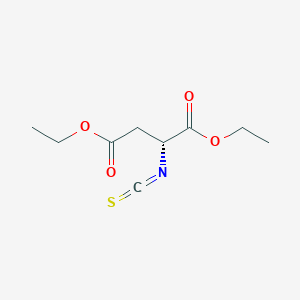
Diethyl N-(sulfanylidenemethylidene)-D-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(sulfanylidenemethylidene)-D-aspartate is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(sulfanylidenemethylidene)-D-aspartate typically involves the reaction of diethyl aspartate with a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the sulfanylidenemethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(sulfanylidenemethylidene)-D-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diethyl D-aspartate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl N-(sulfanylidenemethylidene)-D-aspartate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl N-(sulfanylidenemethylidene)-D-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. It may also interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl N-(sulfanylmethyl)-D-aspartate
- Diethyl N-(methylidene)-D-aspartate
- Diethyl N-(sulfanylidenemethyl)-L-aspartate
Uniqueness
Diethyl N-(sulfanylidenemethylidene)-D-aspartate is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
65808-86-8 |
|---|---|
Fórmula molecular |
C9H13NO4S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
diethyl (2R)-2-isothiocyanatobutanedioate |
InChI |
InChI=1S/C9H13NO4S/c1-3-13-8(11)5-7(10-6-15)9(12)14-4-2/h7H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
QXDWIJBRASJSJQ-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C(=O)OCC)N=C=S |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


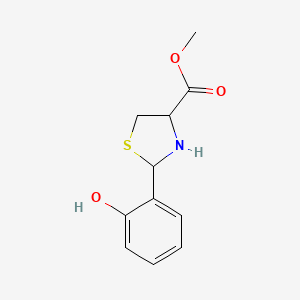
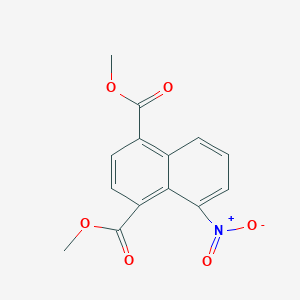
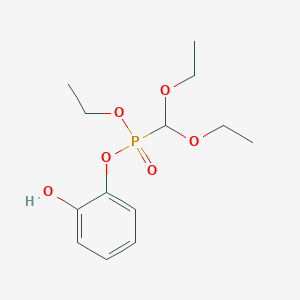
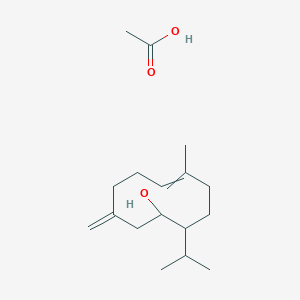
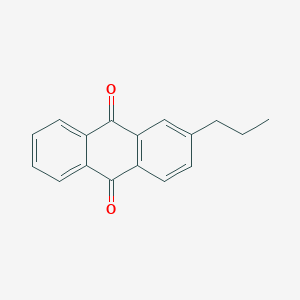
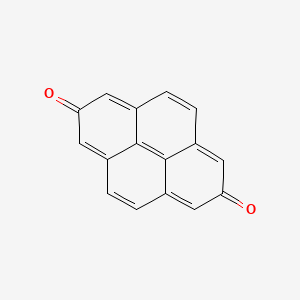
methanone](/img/structure/B14490544.png)
